

# What are the chemical properties of N-Nitrosomorpholine-d4?

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## Compound of Interest

Compound Name: *N-Nitrosomorpholine-d4*

Cat. No.: *B121263*

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## N-Nitrosomorpholine-d4: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of the chemical properties, applications, and analytical methodologies related to **N-Nitrosomorpholine-d4** (NMOR-d4). This deuterated stable isotope-labeled compound is of significant interest to researchers, scientists, and drug development professionals, primarily for its role as an internal standard in the quantitative analysis of the probable human carcinogen, N-Nitrosomorpholine (NMOR).

### Core Chemical Properties

**N-Nitrosomorpholine-d4** is the deuterated analog of N-Nitrosomorpholine, a compound that has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC). The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques.

### Chemical and Physical Data

Precise physical property data for **N-Nitrosomorpholine-d4** is not readily available in published literature. However, the physical properties are expected to be very similar to its non-deuterated counterpart, N-Nitrosomorpholine. The following tables summarize the key chemical identifiers for NMOR-d4 and the physical properties of NMOR.

Table 1: Chemical Identifiers for **N-Nitrosomorpholine-d4**

Property	Value
Chemical Name	4-Nitrosomorpholine-3,3,5,5-d4
CAS Number	61578-30-1[1][2]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> D <sub>4</sub> N <sub>2</sub> O <sub>2</sub> [2]
Molecular Weight	120.14 g/mol [2]
Synonyms	3,3,5,5-Tetradeutero-N-nitrosomorpholine, 4-Nitrosomorpholine-d4

Table 2: Physical Properties of N-Nitrosomorpholine (Non-deuterated analog, CAS 59-89-2)

Property	Value
Appearance	Yellow crystals or a golden liquid[3]
Melting Point	29 °C (84 °F)[4][5][6]
Boiling Point	224-224.5 °C (435-436 °F) at 747 mmHg[4][5][6]
Water Solubility	Soluble[5]
Storage Temperature	Recommended at -20°C[7]

## Primary Application: Isotope Dilution Mass Spectrometry

The principal application of **N-Nitrosomorpholine-d4** is as an internal standard in isotope dilution analysis for the precise quantification of N-Nitrosomorpholine in various matrices, including pharmaceutical products, food, and environmental samples.[8] The use of a stable isotope-labeled standard is critical for accurate quantification as it co-elutes with the target analyte and effectively compensates for variations in sample preparation, extraction efficiency, and instrument response.

# Experimental Protocol: Quantification of N-Nitrosomorpholine using GC-MS/MS

This section outlines a generalized experimental protocol for the analysis of N-Nitrosomorpholine (NMOR) in a drug substance using **N-Nitrosomorpholine-d4** (NMOR-d4) as an internal standard with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

## Reagents and Materials

- N-Nitrosomorpholine (NMOR) analytical standard
- **N-Nitrosomorpholine-d4** (NMOR-d4) internal standard
- Dichloromethane (DCM), GC-grade
- Methanol, HPLC or LC-MS grade
- Deionized water
- 0.22 µm syringe filters (PTFE)
- Autosampler vials

## Standard Preparation

- **Stock Solutions (1 mg/mL):** Prepare individual stock solutions of NMOR and NMOR-d4 in methanol. Store these solutions at -20°C and protect them from light.
- **Intermediate Solutions (1 µg/mL):** Dilute the stock solutions with methanol to create intermediate standard solutions.
- **Calibration Curve Standards:** Prepare a series of calibration standards by serially diluting the NMOR intermediate solution with dichloromethane. A typical concentration range might be 0.1 ng/mL to 50 ng/mL.
- **Spiking of Internal Standard:** Spike each calibration standard and sample preparation with a constant concentration of the NMOR-d4 intermediate solution.

## Sample Preparation

- Weighing: Accurately weigh a portion of the drug substance into a suitable centrifuge tube.
- Spiking: Add a known volume of the NMOR-d4 intermediate solution to the sample.
- Extraction: Add an appropriate volume of dichloromethane to the tube.
- Vortexing and Sonication: Vortex the mixture for several minutes to ensure thorough mixing, followed by sonication to facilitate the extraction of the nitrosamine.
- Centrifugation: Centrifuge the sample to separate the solid material from the extraction solvent.
- Filtration: Filter the supernatant (dichloromethane layer) through a 0.22  $\mu\text{m}$  PTFE syringe filter into an autosampler vial for GC-MS/MS analysis.

## GC-MS/MS Instrumental Parameters (Illustrative)

- GC System: Agilent GC with a suitable capillary column (e.g., DB-624 or equivalent).
- Injection Mode: Splitless
- Oven Program: Optimized for the separation of nitrosamines.
- Mass Spectrometer: Triple quadrupole mass spectrometer (MS/MS).
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - NMOR: Precursor ion  $\rightarrow$  Product ion (e.g.,  $m/z$  116  $\rightarrow$   $m/z$  86)
  - NMOR-d4: Precursor ion  $\rightarrow$  Product ion (e.g.,  $m/z$  120  $\rightarrow$   $m/z$  90)

## Quantification

Quantification is achieved by creating a calibration curve that plots the ratio of the peak area of the NMOR to the peak area of the NMOR-d4 against the concentration of the NMOR standards. The concentration of NMOR in the unknown sample is then determined from this curve.

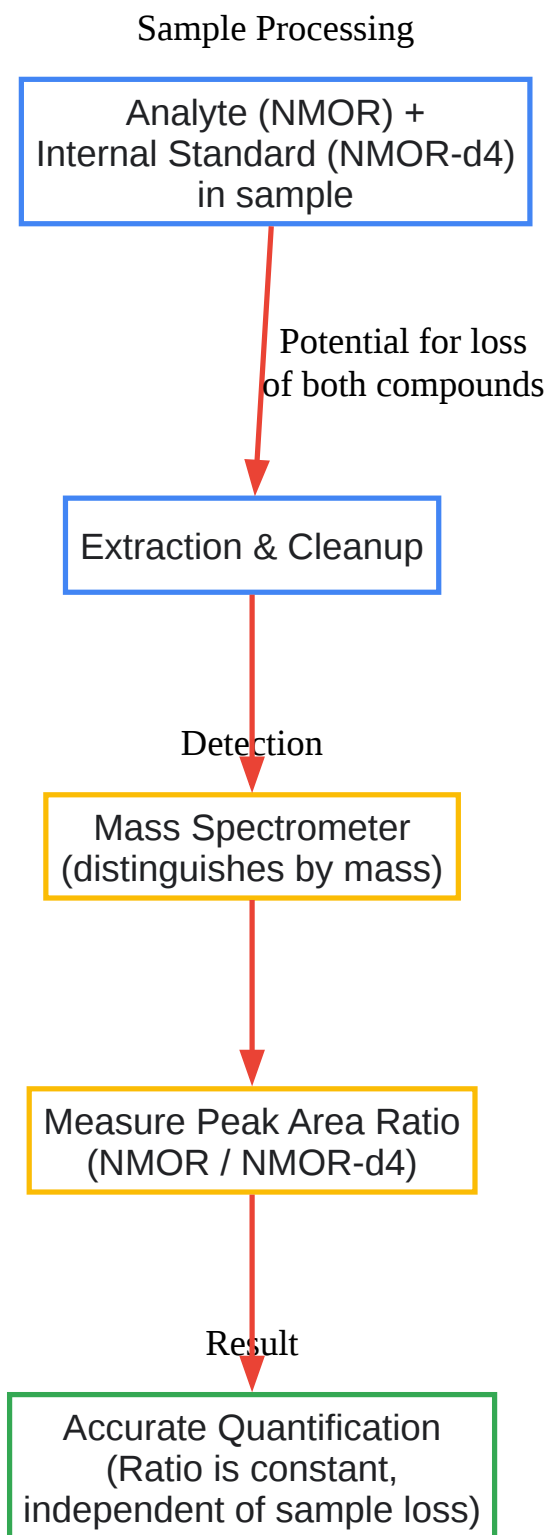
## Visualized Workflows

The following diagrams illustrate the general experimental workflow and the principle of using an internal standard for accurate quantification.



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Caption: General experimental workflow for the analysis of N-Nitrosomorpholine.



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Caption: The logic of using an internal standard for accurate quantification.

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